2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes may include:
Condensation Reactions: : Formation of the pyrazole ring through condensation reactions involving hydrazines and β-diketones.
Nucleophilic Substitution: : Introduction of the piperidine ring via nucleophilic substitution reactions.
Coupling Reactions: : Formation of the pyridazine moiety through coupling reactions with appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone may be studied for its potential biological activity. It could be used in assays to investigate its effects on various biological targets.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features may make it a candidate for drug development, particularly in areas such as anti-inflammatory or antiviral treatments.
Industry
In industry, this compound may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone include:
2-(1H-pyrazol-1-yl)acetic acid
2-(1H-pyrazol-1-yl)pyridine
3-(pyridazin-3-yloxy)piperidine
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-pyrazol-1-yl-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(11-19-9-3-7-16-19)18-8-2-4-12(10-18)21-13-5-1-6-15-17-13/h1,3,5-7,9,12H,2,4,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCCAAQKSCFENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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